molecular formula C8H7BrF2O B136177 1-Bromo-4-ethoxy-2,3-difluorobenzene CAS No. 156573-09-0

1-Bromo-4-ethoxy-2,3-difluorobenzene

Cat. No. B136177
M. Wt: 237.04 g/mol
InChI Key: OJZVBJOHBGYINN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a common theme in the provided papers. For instance, 1-Bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,4-Bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is prepared through aromatic nucleophilic substitution . These methods suggest that the synthesis of 1-Bromo-4-ethoxy-2,3-difluorobenzene could potentially be achieved through similar strategies, such as direct halogenation, nucleophilic aromatic substitution, or via a multi-step synthesis involving functional group transformations.

Molecular Structure Analysis

The molecular structures of related compounds have been investigated using various techniques. For example, the molecular structure of monobromobenzene has been determined by electron diffraction, revealing bond distances indicative of partial double bond character . X-ray crystallography has been used to confirm the structures of several brominated and fluorinated benzene derivatives, providing insights into bond angles and molecular conformations . These studies suggest that the molecular structure of 1-Bromo-4-ethoxy-2,3-difluorobenzene would likely show similar characteristics, with bond lengths and angles affected by the presence of the halogen and ethoxy substituents.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated benzene derivatives. For instance, dibenzopentalenes are synthesized from 1-bromo-2-ethynylbenzenes using nickel(0) complexes, demonstrating the reactivity of brominated aromatics in the formation of more complex structures . The reactivity of 1-Bromo-4-ethoxy-2,3-difluorobenzene would likely be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the ethoxy group, affecting its participation in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated benzene derivatives are diverse. For example, some compounds exhibit notable smectic liquid-crystalline properties , while others are used as intermediates in the synthesis of pharmaceutical agents, dyes, and electroluminescent materials . The presence of bromine and fluorine atoms in 1-Bromo-4-ethoxy-2,3-difluorobenzene would contribute to its physical properties, such as density and boiling point, and its chemical reactivity, potentially making it useful in various applications.

Scientific Research Applications

Electrochemical Fluorination

1-Bromo-4-ethoxy-2,3-difluorobenzene is involved in electrochemical fluorination processes. Studies have investigated the formation mechanism of related compounds during the electrolysis of halobenzenes, including variations of bromo- and fluoro-benzene, in specific electrolytes (Horio et al., 1996).

Vibrational Spectroscopy

Research has been conducted on the vibrational spectroscopy of trisubstituted benzenes, including variants of bromo-difluorobenzene. This involves analyzing both in-plane and out-of-plane vibrations to make precise vibrational assignments (Reddy & Rao, 1994).

Organic Synthesis

The compound is utilized in the synthesis of various organic molecules. For instance, studies have demonstrated its use in the selective conversion to benzoic acids and bromobenzoic acids through modern organometallic methods (Schlosser & Heiss, 2003).

Photodissociation Studies

1-Bromo-4-ethoxy-2,3-difluorobenzene has been the subject of photodissociation studies. These studies explore the fragmentation mechanisms of related bromo- and fluoro-benzene compounds using ab initio methods (Borg, 2007).

Synthesis Methodology

Research also includes developing economical and efficient methods for synthesizing bromo-difluorobenzene derivatives, with a focus on high yield and purity (He-ping, 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-bromo-4-ethoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZVBJOHBGYINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650448
Record name 1-Bromo-4-ethoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-ethoxy-2,3-difluorobenzene

CAS RN

156573-09-0
Record name 1-Bromo-4-ethoxy-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an aqueous (400 ml) solution of 4-bromo-2,3-difluorophenol (T-1) (195.0 g), bromoethane (196.2 g) and tetrabutylammonium bromide (hereinafter, abbreviated as TBAB) (24.2 g), sodium hydroxide (75.9 g) was added, and heating agitation was carried out at 80° C. for 6 hours in a nitrogen atmosphere. After completion of the reaction, extraction was carried out with heptane, an organic layer was washed with water and a saturated aqueous solution of sodium chloride, and then the resultant solution was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and thus a black oily matter was obtained. The resultant material was purified by distillation, and thus 1-ethoxy-2,3-difluorobromobenzene (T-2) was obtained as a colorless oily matter (230.0 g, yield: 97%).
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (75.9 g) was added to a water (400 ml) solution of 4-bromo-2,3-difluorophenol (T-1) (195.0 g), bromoethane (196.2 g) and tetrabutylammonium bromide (hereinafter abbreviated as TBAB) (24.2 g), and the mixture was heated at 80° C. for 6 hours with stirring under an atmosphere of nitrogen. After the reaction had been completed, the reaction mixture was extracted with heptane and the organic layer was washed successively with water and brine, and dried over anhydrous magnesium sulfate. The extract was concentrated under reduced pressure to give a black oil. The oil was purified by distillation to give 1-ethoxy-2,3-difluorobromobenzene (T-2) (230.0 g, 97% yield) as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Wan, Y Wu, L Mo, Z Che, J Li, M Hu, L Liang… - Liquid …, 2023 - Taylor & Francis
A series of 2,3-difluorophenylene-based negative liquid crystals which own different terminal groups has been synthesised in high yields through many classical named reactions such …
Number of citations: 0 www.tandfonline.com
K Araki, T Yamamoto, R Tanaka… - … A European Journal, 2015 - Wiley Online Library
Three stereoselective syntheses and the physicochemical properties of trans,trans‐5‐(4‐ethoxy‐2,3‐difluorophenyl)‐2‐(4‐propylcyclohexyl)tetrahydropyran, which is an important liquid…
YH He, NB Li, JY Chen, RH Qiu, X Wang… - Synthetic …, 2015 - Taylor & Francis
In the presence of iron dust, diaryl disulfides react with α -bromo carbonyl compounds to obtain α -arylthio carbonyl compounds in good yield at 90 C under an N 2 atmosphere, using …
Number of citations: 10 www.tandfonline.com

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